molecular formula C17H22N2O3 B1663015 S-Trichostatin A CAS No. 122292-85-7

S-Trichostatin A

Cat. No.: B1663015
CAS No.: 122292-85-7
M. Wt: 302.37 g/mol
InChI Key: RTKIYFITIVXBLE-LEJRBOCMSA-N
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Description

S-Trichostatin A (TSA) is a potent histone deacetylase (HDAC) inhibitor originally isolated from Streptomyces species . It belongs to the hydroxamate class of HDAC inhibitors and exhibits broad-spectrum activity against Class I and II HDAC enzymes. Structurally, TSA features a cyclic tetrapeptide backbone with a hydroxamic acid moiety that chelates zinc ions in the HDAC catalytic site, effectively blocking substrate deacetylation . This mechanism underlies its role in epigenetic modulation, leading to increased histone acetylation, chromatin relaxation, and transcriptional activation of tumor suppressor genes. TSA is widely utilized in biomedical research, particularly for enhancing induced pluripotent stem (iPS) cell generation efficiency and studying cancer cell differentiation/apoptosis .

Chemical Reactions Analysis

S-Trichostatin A undergoes various chemical reactions, including:

Scientific Research Applications

Cancer Therapy

TSA has shown significant promise as an anti-cancer agent:

  • Antitumor Activity : TSA exhibits dose-dependent antitumor effects against various cancer cell lines. In vitro studies have demonstrated its ability to inhibit proliferation in breast cancer cell lines with IC50 values ranging from 26.4 to 308.1 nM . In vivo studies using rat models indicated that TSA administration resulted in a shift from malignant to benign tumor phenotypes .
  • Mechanisms of Action : TSA enhances radiosensitivity in carcinoma cells by abrogating radiation-induced G2/M arrest, thus promoting apoptosis through the activation of the p53 signaling pathway . It also has synergistic effects when combined with other therapies, such as metformin and doxorubicin, enhancing their efficacy against tumors .
  • Specific Cancer Types : Research highlights TSA's effectiveness in treating breast cancer, osteosarcoma, and glioblastoma. It has been shown to promote apoptosis in osteosarcoma cells while also enhancing the innate anti-tumor response .

Neuroprotection

TSA's role in neuroprotection has been explored extensively:

  • Alzheimer's Disease : In studies involving APP/PS1 transgenic mice, TSA treatment reduced amyloid-beta (Aβ) plaques and improved cognitive function through enhanced microglial phagocytosis of Aβ oligomers . This suggests potential for TSA as a therapeutic candidate for Alzheimer's disease.
  • Mechanisms of Neuroprotection : TSA modulates synaptic plasticity genes and may induce temporary cognitive enhancement by affecting gene expression related to neurodegenerative processes .

Regenerative Medicine

TSA's application extends into regenerative medicine:

  • Stem Cell Maintenance : In human mesenchymal stem cells (MSCs), TSA treatment preserves pluripotency markers and promotes differentiation potential, making it valuable for tissue engineering applications .
  • Dental Tissue Engineering : TSA has been shown to promote the proliferation and odontoblast differentiation of human dental pulp stem cells (hDPSCs), enhancing dentin formation during tooth development . This positions TSA as a potential agent in dental regenerative therapies.

Summary of Findings

The following table summarizes key findings regarding the applications of S-Trichostatin A across various fields:

Application AreaKey FindingsReferences
Cancer TherapyDose-dependent inhibition of tumor growth; enhances radiosensitivity
NeuroprotectionReduces Aβ plaques; improves cognitive function in AD models
Regenerative MedicinePromotes stem cell maintenance; enhances odontoblast differentiation

Comparison with Similar Compounds

Comparison with Similar HDAC Inhibitors

Key Findings :

  • Rigid TSA analogues demonstrate 10–20% higher HDAC inhibitory activity compared to TSA in enzymatic assays, attributed to improved zinc chelation stability .
  • TSA’s natural origin (Streptomyces) contrasts with synthetic analogues, which require complex multi-step synthesis but offer better scalability .

Key Findings :

  • TSA’s narrow therapeutic window (effective at 400 nM but cytotoxic above 1 µM) limits its clinical utility compared to Vorinostat, which has FDA approval .
  • Rigid analogues address TSA’s metabolic instability but lack comprehensive toxicological data .

Mechanistic Divergence

  • TSA vs. Romidepsin : While TSA is a hydroxamate, Romidepsin (a cyclic depsipeptide) binds HDACs via thiol coordination. Romidepsin’s selectivity for Class I HDACs contrasts with TSA’s broader activity .
  • TSA vs. Tubacin : Tubacin selectively inhibits HDAC6 (cytoplasmic), whereas TSA targets nuclear HDACs, highlighting divergent therapeutic applications .

Biological Activity

S-Trichostatin A (TSA), a potent histone deacetylase (HDAC) inhibitor derived from the fungal metabolite of Streptomyces species, has garnered significant attention in biomedical research due to its diverse biological activities. This article delves into the biological activity of TSA, emphasizing its anticancer properties, neuroprotective effects, and implications in epigenetic regulation.

TSA functions primarily as an HDAC inhibitor, which leads to the hyperacetylation of histones and non-histone proteins. This modification alters gene expression patterns, promoting apoptosis in cancer cells and enhancing the transcription of genes involved in neuroprotection and cellular differentiation. TSA's ability to chelate zinc ions in the active site of HDACs is crucial for its inhibitory action, demonstrating a dose-dependent response across various cell types.

Anticancer Activity

TSA exhibits significant anticancer properties through multiple mechanisms:

  • Inhibition of Tumor Growth : TSA has shown potent inhibitory effects on various cancer cell lines, including breast cancer, osteosarcoma, and melanoma. The IC50 values for TSA against different HDACs have been reported as follows:
    HDAC TypeIC50 (nM)
    HDAC14.99
    HDAC35.21
    HDAC616.4
    HDAC1024.3
    HDAC427.6
  • Induction of Apoptosis : In osteosarcoma cells (MG63), TSA promotes apoptosis through the activation of the p53 signaling pathway. Studies indicate that TSA can decrease cell viability by up to 45.8% at higher concentrations (200 nM) .
  • Synergistic Effects with Other Therapies : TSA enhances the efficacy of chemotherapeutic agents by sensitizing resistant cancer cells to treatment. For instance, co-treatment with TSA and TRAIL has been shown to induce apoptosis in ovarian cancer cells through mitochondrial pathways .

Neuroprotective Effects

TSA's role extends beyond oncology; it has also demonstrated neuroprotective properties:

  • Cognitive Improvement : In animal models of Alzheimer's disease (APP/PS1 mice), TSA administration alleviated anxiety and depression-like symptoms while enhancing cognitive function by reversing hypoacetylation in histone H4 .
  • Mechanisms Involved : The neuroprotective effects are attributed to reduced neuroinflammation and improved clearance of amyloid-beta plaques, crucial for managing Alzheimer's pathology .

Epigenetic Modulation

TSA is recognized for its capacity to influence epigenetic modifications:

  • Chromatin Remodeling : TSA treatment enhances chromatin accessibility and gene expression in somatic cell nuclear transfer (SCNT) embryos, thereby improving developmental efficiency .
  • Gene Expression Regulation : It selectively improves the expression of pluripotent-related genes while decreasing DNA methylation levels, indicating its potential role in stem cell biology and regenerative medicine .

Case Studies

  • Osteosarcoma Treatment : A study demonstrated that TSA effectively inhibits MG63 osteosarcoma cell growth by modulating HDAC activity and promoting apoptosis through p53 signaling pathways .
  • Alzheimer's Disease Model : Research involving APP/PS1 mice showed that TSA not only improved cognitive deficits but also reduced anxiety-like behaviors by modulating inflammatory responses .
  • Cloning Efficiency : In SCNT-derived embryos, TSA treatment resulted in enhanced nuclear remodeling and improved transcriptional activity, which is critical for successful cloning outcomes .

Q & A

Basic Research Questions

Q. What established protocols are recommended for using S-Trichostatin A in histone deacetylase (HDAC) inhibition assays?

  • Methodological Answer : Standard protocols involve treating cells with this compound at concentrations ranging from 50 nM to 1 μM for 6–24 hours, depending on cell type and assay goals . Validation typically includes Western blot analysis of histone H3/H4 acetylation levels. Ensure proper controls (e.g., untreated cells, vehicle controls like DMSO) and confirm HDAC inhibition efficacy via enzymatic assays (e.g., fluorometric HDAC activity kits). Note that cytotoxicity must be assessed using viability assays (e.g., MTT or trypan blue exclusion) to rule off-target effects .

Q. What molecular mechanisms underpin this compound’s HDAC inhibitory activity?

  • Methodological Answer : this compound competitively binds to the catalytic Zn²⁺ ion in HDACs’ active site, blocking substrate access. Structural studies (e.g., X-ray crystallography) reveal its hydroxamate group chelates Zn²⁺, while the aliphatic chain stabilizes binding via hydrophobic interactions . Researchers should corroborate mechanism-specific effects by comparing results with other HDAC inhibitors (e.g., sodium butyrate) and using HDAC knockout models .

Q. How should researchers handle and store this compound to ensure experimental reproducibility?

  • Methodological Answer : Store lyophilized this compound at –20°C in desiccated conditions. Prepare working solutions in DMSO (e.g., 10 mM stock), aliquot to avoid freeze-thaw cycles, and verify stability via HPLC before use. Document lot numbers and supplier information to address batch variability .

Advanced Research Questions

Q. How can researchers optimize this compound concentration to balance HDAC inhibition efficacy and cytotoxicity in primary cell cultures?

  • Methodological Answer : Conduct dose-response curves (e.g., 10 nM–10 μM) with viability assays (e.g., ATP-based luminescence) and acetylation readouts. Use nonlinear regression models to calculate IC₅₀ values. For primary cells, start with lower concentrations (50–200 nM) and extend exposure times (12–48 hours) to mitigate cytotoxicity. Reference studies showing primary neuron viability at 100 nM for 24 hours .

Q. What strategies resolve contradictions in reported gene expression effects of this compound across cell lines?

  • Methodological Answer : Contradictions often arise from cell-type-specific chromatin states or compensatory HDAC isoforms. Perform RNA-seq under standardized conditions (e.g., matched cell confluency, serum starvation) and integrate chromatin accessibility data (ATAC-seq). Meta-analysis of public datasets (e.g., GEO) can identify context-dependent trends. For example, epithelial cells may upregulate pro-apoptotic genes, while fibroblasts show divergent responses .

Q. How to differentiate direct HDAC inhibition from off-target effects in this compound experiments?

  • Methodological Answer : Combine pharmacological inhibition with genetic approaches (e.g., siRNA-mediated HDAC knockdown). Validate specificity by rescuing phenotypes via HDAC overexpression. Use proteomics to identify off-target binding partners. For instance, a 2022 study linked high-dose this compound (≥1 μM) to tubulin acetylation, necessitating dose titration .

Q. What statistical approaches are robust for analyzing dose-dependent epigenetic effects of this compound?

  • Methodological Answer : Apply ANOVA with post-hoc Tukey tests for multi-group comparisons. For time-series data, mixed-effects models account for intra-experimental variability. Power analysis (α=0.05, β=0.2) ensures adequate sample size, especially in low-effect-size scenarios (e.g., subtle chromatin remodeling). Report effect sizes (e.g., Cohen’s d) and confidence intervals .

Q. Experimental Design & Data Interpretation

Q. What controls are critical when assessing this compound’s impact on chromatin remodeling?

  • Methodological Answer : Include:

  • Positive controls : Cells treated with pan-HDAC inhibitors (e.g., vorinostat).
  • Negative controls : HDAC-deficient cell lines or cells treated with inactive analogs.
  • Technical controls : Mock-treated cells and vehicle-only (DMSO) groups.
    Validate chromatin changes via ChIP-seq for acetylated histones and correlate with transcriptional outputs (RNA-seq) .

Q. How to design experiments combining this compound with DNA methyltransferase inhibitors (e.g., 5-azacytidine)?

  • Methodological Answer : Pre-treat cells with 5-azacytidine (72 hours) to demethylate DNA before adding this compound (24 hours). Monitor synergy via qPCR of tumor suppressor genes (e.g., p21) and assess global methylation (MethylationEPIC array). Note that concurrent use may induce cellular stress; stagger treatments and optimize timing .

Q. What metrics validate the functional impact of this compound in epigenetic reprogramming studies?

  • Methodological Answer : Quantify:
  • Histone acetylation : Flow cytometry with anti-acetyl-lysine antibodies.
  • Gene reactivation : Luciferase reporters under methylation-silenced promoters.
  • Phenotypic outcomes : Differentiation efficiency (e.g., % cells expressing lineage markers) or apoptosis rates. Cross-validate with CRISPR-dCas9-HDAC fusion systems to isolate HDAC-specific effects .

Properties

IUPAC Name

(2E,4E,6S)-7-[4-(dimethylamino)phenyl]-N-hydroxy-4,6-dimethyl-7-oxohepta-2,4-dienamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O3/c1-12(5-10-16(20)18-22)11-13(2)17(21)14-6-8-15(9-7-14)19(3)4/h5-11,13,22H,1-4H3,(H,18,20)/b10-5+,12-11+/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTKIYFITIVXBLE-LEJRBOCMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C=C(C)C=CC(=O)NO)C(=O)C1=CC=C(C=C1)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](/C=C(\C)/C=C/C(=O)NO)C(=O)C1=CC=C(C=C1)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122292-85-7
Record name (-)-Trichostatin A
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

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Feasible Synthetic Routes

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